molecular formula C9H10BrFO B1383063 1-(2-Bromo-1-fluoroethyl)-3-methoxybenzene CAS No. 1785433-77-3

1-(2-Bromo-1-fluoroethyl)-3-methoxybenzene

Cat. No. B1383063
M. Wt: 233.08 g/mol
InChI Key: JBXGRNGFEZIBDX-UHFFFAOYSA-N
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Description

“1-(2-Bromo-1-fluoroethyl)-3-methoxybenzene” is a chemical compound with significant importance in scientific research and industrial applications. It is also known as "(2-Bromo-1-fluoroethyl)benzene" .


Molecular Structure Analysis

The molecular formula of “1-(2-Bromo-1-fluoroethyl)-3-methoxybenzene” is C8H8BrF . It has an average mass of 203.051 Da and a monoisotopic mass of 201.979340 Da .

Scientific Research Applications

Synthesis and Chemical Properties

  • 1-(2-Bromo-1-fluoroethyl)-3-methoxybenzene has been utilized in the synthesis of sterically protected diphosphene and fluorenylidenephosphine, which include low-coordinate phosphorus atoms. The electronic perturbation of the p-methoxy group in these systems was indicated by UV–vis spectra and 31P NMR chemical shifts, highlighting its significance in chemical synthesis (Toyota et al., 2003).

Material Science and Liquid Crystals

  • In material science, this compound has been used in the synthesis of liquid crystals. For instance, the reaction of pseudo‐glucal with Grignard reagents derived from 1‐bromo‐4‐methoxybenzene and other compounds in the presence of a catalytic amount of NiCl2(dppe) leads to β‐C‐aryl glycosides, which are useful as chiral precursor compounds in the synthesis of chiral liquid crystals (Bertini et al., 2003).

Organic Synthesis and Fragrance Industry

  • In the realm of organic synthesis and the fragrance industry, 1-(2-Bromo-1-fluoroethyl)-3-methoxybenzene is used as a precursor. For example, it is involved in the arylation of β-methallyl alcohol catalyzed by Pd(OAc)2 in combination with P(t-Bu)3, producing 2-methyl-3-aryl-propanals, which are valuable floral fragrances (Scrivanti et al., 2008).

Electrochemical Applications

  • Electrochemical applications also utilize this compound. Selective radical cyclization of propargyl bromoethers to tetrahydrofuran derivatives via electrogenerated nickel(I) tetramethylcyclam is one such example. The reduction of a bromoether derivative catalyzed by nickel(I) results in high yields of tetrahydrofuran derivatives, demonstrating the compound's utility in electrochemical reactions (Esteves et al., 2007).

Pharmaceutical and Drug Discovery

  • In pharmaceutical research and drug discovery, the compound is involved in the synthesis of key intermediates. For instance, the telescoping process in the synthesis of a key intermediate of drug discoveries uses this compound. This process enhanced the yield and purity of the desired product, demonstrating the compound's significance in efficient drug synthesis (Nishimura & Saitoh, 2016).

Safety And Hazards

The safety data sheet for “1-(2-Bromo-1-fluoroethyl)-3-methoxybenzene” indicates that it may cause harm if swallowed, in contact with skin, or if inhaled . It may also cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(2-bromo-1-fluoroethyl)-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXGRNGFEZIBDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromo-1-fluoroethyl)-3-methoxybenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Schinor, S Hruschka, CG Daniliuc… - Bioorganic & Medicinal …, 2020 - Elsevier
Stereoisomeric 2-aryl-2-fluoro-cyclopropan-1-amines have been discovered as a new class of σ receptor ligands showing different selectivity for the two subtypes of the receptor. …
Number of citations: 1 www.sciencedirect.com

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